2-Bromo-3-methyl-2-butene
Overview
Description
2-Bromo-3-methyl-2-butene, also known as 2-bromo-2-methylbut-3-ene, is an organic compound belonging to the class of alkenes. It is a colorless liquid with a boiling point of 107°C and a flash point of 10°C. It is insoluble in water and slightly soluble in ethanol. 2-Bromo-3-methyl-2-butene is a highly reactive compound, and can be used in a variety of organic synthesis reactions.
Scientific Research Applications
Organic Synthesis
2-Bromo-3-methyl-2-butene: is a versatile reagent in organic synthesis. It’s used as a building block for creating complex molecules. For instance, it’s employed in the preparation of 2,3,4,5-tetramethyl-2,4-hexadiene , which is a compound of interest for studying conjugated diene systems . Additionally, it serves as a precursor for synthesizing 2-iodo-3-methyl-2-butene , a compound that can be further utilized in various organic transformations .
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-3-methyl-2-butene is used to synthesize diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid . These diastereomers are valuable for the development of new drugs and understanding the stereochemistry of medicinal compounds. It’s also used to create lithium reagents like 2-lithio-3-methylbut-2-ene , which are crucial for the formation of carbon-carbon bonds in medicinal chemistry .
Catalysis
2-Bromo-3-methyl-2-butene: can be used in catalytic processes, such as palladium-catalyzed reactions, which are fundamental in creating complex organic molecules. Its role in cross-coupling reactions is particularly noteworthy, as these reactions are pivotal in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-methyl-2-butene is the alkene functional group . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . They play a crucial role in various organic reactions due to their ability to form stable intermediates .
Mode of Action
2-Bromo-3-methyl-2-butene interacts with its target through a process known as addition reaction . In this reaction, the bromine molecule approaches the alkene, and the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule . This polarization makes the bromine atom closer to the double bond electrophilic . The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away . The lone pair on the closer bromine atom then acts as a nucleophile to attack the other sp2 carbon . This results in the formation of a cyclic bromonium ion intermediate .
Biochemical Pathways
The addition of bromine to alkenes like 2-Bromo-3-methyl-2-butene is a part of the broader class of halogenation reactions . These reactions are essential in organic chemistry for the synthesis of various compounds . The product of this reaction can undergo further reactions, leading to a variety of downstream effects .
Pharmacokinetics
Its boiling point is 39165 K , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 2-Bromo-3-methyl-2-butene is the formation of a vicinal dihalide . This compound is colorless and can be used in further reactions . The reaction also serves as a test for the presence of an alkene in an unknown sample .
Action Environment
The action of 2-Bromo-3-methyl-2-butene can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature, as higher temperatures generally increase reaction rates . Additionally, the presence of other substances, such as solvents or impurities, can also impact the reaction . The compound’s stability may be affected by exposure to light, heat, or air .
properties
IUPAC Name |
2-bromo-3-methylbut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBELOSOZLGEZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334362 | |
Record name | 2-Bromo-3-methyl-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3017-70-7 | |
Record name | 2-Bromo-3-methyl-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methyl-2-butene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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